![molecular formula C17H13BrN4OS2 B10907397 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B10907397.png)
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated thiophene ring, a pyrimidinylsulfanyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE typically involves a multi-step process. One common synthetic route starts with the preparation of the key intermediate, 5-bromo-2-thiophenecarboxaldehyde. This intermediate is then reacted with 4-[(2-pyrimidinylsulfanyl)methyl]benzohydrazide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its structural features may contribute to the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a precursor in the production of specialized chemicals.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The molecular pathways involved can vary but often include interactions with key amino acid residues in the target protein, leading to changes in its conformation and function.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE include:
- N’-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
What sets N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE apart is its combination of a brominated thiophene ring and a pyrimidinylsulfanyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in fields requiring specific molecular interactions and transformations.
Properties
Molecular Formula |
C17H13BrN4OS2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-(pyrimidin-2-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C17H13BrN4OS2/c18-15-7-6-14(25-15)10-21-22-16(23)13-4-2-12(3-5-13)11-24-17-19-8-1-9-20-17/h1-10H,11H2,(H,22,23)/b21-10+ |
InChI Key |
CIWNDZVIXDPOGX-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)Br |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium](/img/structure/B10907318.png)
![2-(4-tert-butylphenyl)-N'-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10907319.png)
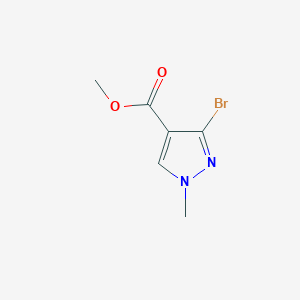
![1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907321.png)
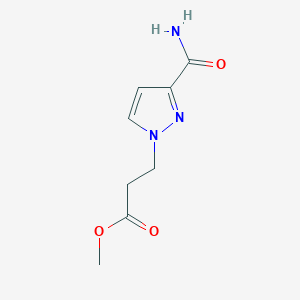
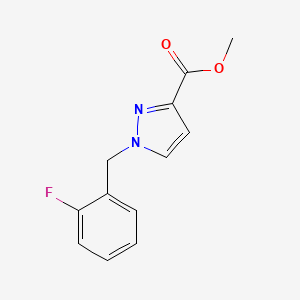
![ethyl 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907339.png)
![6-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B10907345.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline](/img/structure/B10907353.png)
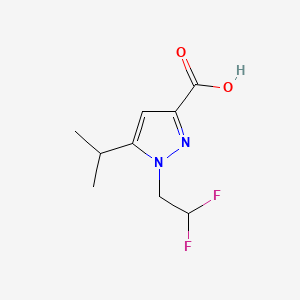
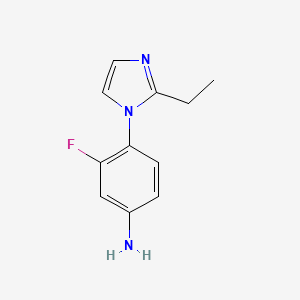
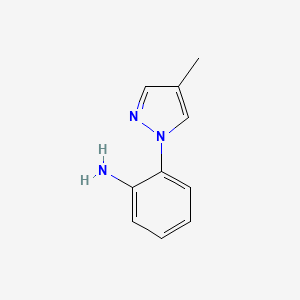
![[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methyloctahydroquinolin-1(2H)-yl)methanone](/img/structure/B10907393.png)
![4-[(1,4-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine](/img/structure/B10907395.png)
